1-Cyclohexyl-1,3-propanediol

Physicochemical profiling Lipophilicity Formulation development

1-Cyclohexyl-1,3-propanediol (CAS 79388-47-9, molecular formula C₉H₁₈O₂, MW 158.24 g/mol) is a chiral, unsymmetrical 1,3-diol bearing a cyclohexyl substituent at the C1 position of the propane backbone. The compound features two hydroxyl groups, two H-bond donors and acceptors, three rotatable bonds, a computed topological polar surface area (TPSA) of 40.5 Ų, and a calculated XLogP3-AA of 1.7.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
Cat. No. B13887228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-1,3-propanediol
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CCO)O
InChIInChI=1S/C9H18O2/c10-7-6-9(11)8-4-2-1-3-5-8/h8-11H,1-7H2
InChIKeyZBJDOGKUWVTDQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-1,3-propanediol (CAS 79388-47-9): Chemical Identity and Procurement Baseline


1-Cyclohexyl-1,3-propanediol (CAS 79388-47-9, molecular formula C₉H₁₈O₂, MW 158.24 g/mol) is a chiral, unsymmetrical 1,3-diol bearing a cyclohexyl substituent at the C1 position of the propane backbone [1]. The compound features two hydroxyl groups, two H-bond donors and acceptors, three rotatable bonds, a computed topological polar surface area (TPSA) of 40.5 Ų, and a calculated XLogP3-AA of 1.7 [1]. It possesses one undefined atom stereocenter, making stereochemistry a critical procurement consideration [1].

Why 1-Cyclohexyl-1,3-propanediol Cannot Be Interchanged with Generic Diols or Positional Isomers


Simple diols such as 1,3-propanediol (XLogP ≈ −1.0) and positional isomers including 2-cyclohexyl-1,3-propanediol (XLogP 1.9) or 3-cyclohexylpropane-1,2-diol (LogP 1.31) exhibit meaningfully different physicochemical profiles from 1-cyclohexyl-1,3-propanediol. The XLogP gap of approximately 2.7 log units between the target compound and unsubstituted 1,3-propanediol translates to an over 500-fold difference in octanol–water partition coefficient [1], profoundly altering solubility, membrane permeability, and formulation compatibility. Furthermore, the position of the cyclohexyl substituent (C1 vs. C2) and the diol regiochemistry (1,3- vs. 1,2-) determine hydrogen-bonding geometry and stereochemical outcomes in asymmetric synthesis applications [2].

Quantitative Differentiation Evidence for 1-Cyclohexyl-1,3-propanediol Versus Closest Analogs


Lipophilicity Differentiation: XLogP of 1-Cyclohexyl-1,3-propanediol vs. 1,3-Propanediol and 2-Cyclohexyl-1,3-propanediol

The computed lipophilicity (XLogP3-AA) of 1-cyclohexyl-1,3-propanediol is 1.7 [1], which is approximately 2.7 log units higher than that of the parent unsubstituted 1,3-propanediol (XLogP ≈ −1.0) [2]. Compared to its positional isomer 2-cyclohexyl-1,3-propanediol (XLogP 1.9) , the C1-substituted target is approximately 0.2 log units less lipophilic, a difference that can influence partitioning behavior in biphasic reaction systems.

Physicochemical profiling Lipophilicity Formulation development

Regiochemical Differentiation: 1,3-Diol vs. 1,2-Diol Topology of Cyclohexylpropanediols

1-Cyclohexyl-1,3-propanediol features a 1,3-diol arrangement (hydroxyl groups separated by two carbon atoms), whereas the regioisomer 3-cyclohexylpropane-1,2-diol (LogP 1.31) presents a vicinal 1,2-diol. The 1,3-diol topology of the target compound enables distinct reactivity profiles, including the formation of six-membered cyclic acetals or ketals (1,3-dioxanes), in contrast to the five-membered 1,3-dioxolanes derived from 1,2-diols [1]. This structural difference is critical in protecting-group strategies and chiral auxiliary design.

Chiral building block Asymmetric synthesis Coordination chemistry

Enantioselective Synthesis Yield: (S)-1-Cyclohexyl-1,3-propanediol via Stereocontrolled Route

A documented stereocontrolled synthetic route affords (S)-1-cyclohexyl-1,3-propanediol in 80% yield . In contrast, related 1,2-diol enantiomers derived from Neuberg's ketol are obtained in substantially lower yields: (1R,2S)-(+)-1-cyclohexyl-1,2-propanediol at 19% total yield and its (1S,2R)-enantiomer at only 8% yield [1]. This ~4- to 10-fold yield advantage for the 1,3-diol system represents a significant process efficiency differentiator.

Stereoselective synthesis Chiral pool Process chemistry

Antimicrobial Composition Utility: Substituted Cyclohexylpropanediols in Disinfection Formulations

Patent WO2013/092277A1 (Unilever) explicitly claims antimicrobial compositions comprising substituted cyclohexylpropanediols, including 1-cyclohexyl-1,3-propanediol, in combination with 1–80 wt% surfactant for personal cleaning, oral care, and hard surface disinfection applications [1]. A related Unilever patent on microbicidal compositions further claims synergistic combinations of substituted cyclohexyl propyl-1,3-diols with phenolic compounds [2]. The broader patent family demonstrates industrial validation of the cyclohexylpropanediol scaffold in antimicrobial applications, whereas simple 1,3-propanediol is used primarily as a humectant or solvent rather than as an active antimicrobial component [3].

Antimicrobial Personal care Disinfection

Liquid Crystalline Structural Motif: Hydrogen-Bonded Smectic Phases in Cyclohexylpropanediols

The cyclohexylpropanediol scaffold, including 1-cyclohexyl-1,3-propanediol, is structurally related to the homologous series of 2-(trans-4-n-alkylcyclohexyl)-propan-1,3-diols, which form novel hydrogen-bonded smectic A+ and B+ liquid crystalline phases with intercalated alkyl chain bilayers [1][2]. X-ray diffraction studies reveal that these amphiphilic diols exhibit an orientational order parameter ⟨P₂⟩ ≈ 0.56, substantially below that of conventional non-amphiphilic smectics, a property attributed to the specific hydrogen-bonded molecular arrangement unique to the cyclohexyl-1,3-diol architecture [2]. The positioning of the cyclohexyl group at C1 rather than C2 alters the molecular geometry and hydrogen-bonding network, potentially tuning the layer periodicity and phase transition temperatures.

Liquid crystals Amphiphilic diols Smectic phases

Chloramphenicol Analog Pharmacophore: 1-Cyclohexyl-1,3-propanediol as a Key Intermediate in Antibiotic Synthesis

1-Cyclohexyl-1,3-propanediol serves as a direct precursor to DL-threo-2-dichloroacetamido-1-cyclohexylpropane-1,3-diol, a structurally characterized chloramphenicol analog synthesized via Raney nickel reduction of ethyl DL-threo-β-cyclohexylserinate [1]. This specific application exploits the 1-cyclohexyl-1,3-diol scaffold as a pharmacophoric replacement for the 4-nitrophenyl group of chloramphenicol. In contrast, 2-cyclohexyl-1,3-propanediol has been employed as a chiral intermediate for the ACE inhibitor Fosinopril via enzymatic resolution [2], highlighting a divergent application space: the 1-substituted isomer is preferred for antibiotic analog synthesis, whereas the 2-substituted isomer is directed toward cardiovascular drug intermediates.

Medicinal chemistry Antibiotic synthesis Chloramphenicol analogs

Procurement-Guiding Application Scenarios for 1-Cyclohexyl-1,3-propanediol


Chiral Building Block for Asymmetric Synthesis of Antibiotic Analogs

For medicinal chemistry programs developing chloramphenicol analogs, 1-cyclohexyl-1,3-propanediol is the requisite scaffold. The 1-substituted isomer provides a direct synthetic entry to DL-threo-2-dichloroacetamido-1-cyclohexylpropane-1,3-diol via Raney nickel reduction [1]. The 2-substituted isomer (2-cyclohexyl-1,3-propanediol) cannot access this pharmacophore and is instead directed toward ACE inhibitor synthesis [2]. Procurement should specify stereochemistry (racemic or enantiopure) based on the target analog's stereochemical requirements [1].

Antimicrobial Formulation R&D with Patent-Backed Active Ingredient Status

Personal care and household product formulators seeking patent-protected antimicrobial active ingredients can leverage 1-cyclohexyl-1,3-propanediol within compositions claimed under WO2013/092277A1 (Unilever) [1]. These formulations combine the cyclohexylpropanediol with 1–80 wt% surfactant and optionally with phenolic synergists [2]. Simple 1,3-propanediol or 1,2-propanediol serves only as a humectant/solvent and does not confer the same patent-backed antimicrobial functionality [3].

Amphiphilic Mesogen Design for Hydrogen-Bonded Liquid Crystals

Materials scientists designing supramolecular liquid crystals can exploit the amphiphilic character of the 1-cyclohexyl-1,3-diol scaffold. The hydroxyl groups drive hydrogen-bonded bilayer formation, producing novel smectic A+ and B+ phases with intercalated alkyl chains [1]. The orientational order parameter (⟨P₂⟩ ≈ 0.56) is distinct from conventional smectics [2]. The C1 cyclohexyl substitution pattern provides a different molecular geometry compared to the more extensively studied C2-substituted analogs, potentially enabling tuning of layer periodicity and phase transition temperatures.

Process Chemistry Development Leveraging High-Yield Stereocontrolled Synthesis

For scale-up and process development, the stereocontrolled synthesis of (S)-1-cyclohexyl-1,3-propanediol at 80% yield [1] represents a substantial efficiency advantage over related 1,2-diol enantiomers obtained at 8–19% yield from Neuberg's ketol [2]. The 4- to 10-fold yield differential directly reduces the cost of enantiopure material and improves atom economy. Procurement specifications should verify enantiomeric excess and synthetic route provenance to ensure this yield advantage is realized at scale.

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